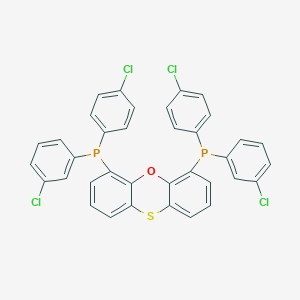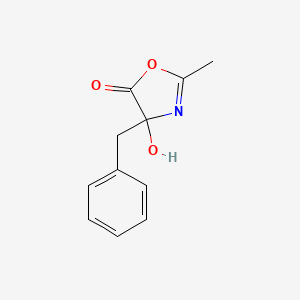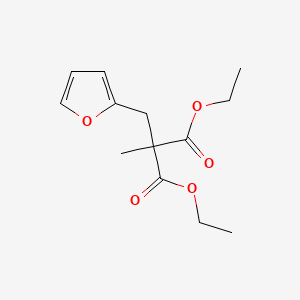
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is a complex organophosphorus compound It is characterized by the presence of multiple chlorophenyl groups attached to a phosphino phenoxathiine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine typically involves the reaction of chlorophenylphosphine with phenoxathiine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of phosphorus-containing compounds with biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tris(4-chlorophenyl)phosphine: Another organophosphorus compound with similar structural features.
Bis(4-chlorophenyl) sulfone: A related compound with sulfone groups instead of phosphino groups.
Uniqueness
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is unique due to its combination of phosphino and phenoxathiine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C36H22Cl4OP2S |
|---|---|
Molecular Weight |
706.4 g/mol |
IUPAC Name |
(3-chlorophenyl)-(4-chlorophenyl)-[6-[(3-chlorophenyl)-(4-chlorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane |
InChI |
InChI=1S/C36H22Cl4OP2S/c37-23-13-17-27(18-14-23)42(29-7-1-5-25(39)21-29)31-9-3-11-33-35(31)41-36-32(10-4-12-34(36)44-33)43(28-19-15-24(38)16-20-28)30-8-2-6-26(40)22-30/h1-22H |
InChI Key |
KFYDDYHRCVUKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)P(C2=CC=C(C=C2)Cl)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)Cl)C7=CC(=CC=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)

![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)

![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)





